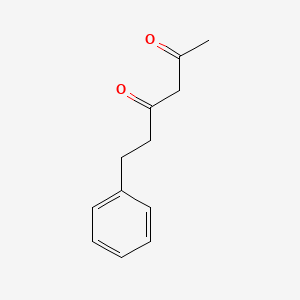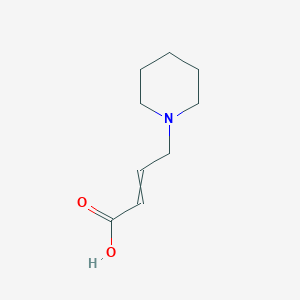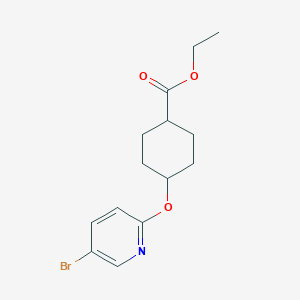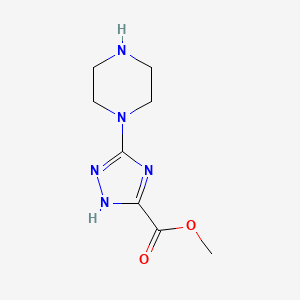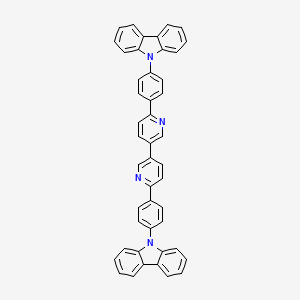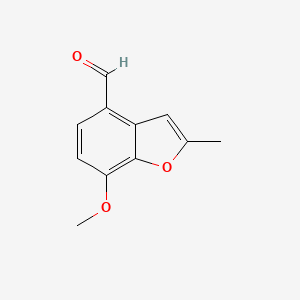
7-methoxy-2-methyl-1-benzofuran-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methoxy-2-methyl-1-benzofuran-4-carbaldehyde is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by a methyl group at the 2-position, a methoxy group at the 7-position, and an aldehyde group at the 4-position of the benzofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-2-methyl-1-benzofuran-4-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a free radical cyclization cascade, which is effective for constructing complex benzofuran derivatives . Another approach involves proton quantum tunneling, which offers high yield and fewer side reactions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of catalytic processes and optimization of reaction conditions for scale-up, are likely applicable.
Análisis De Reacciones Químicas
Types of Reactions: 7-methoxy-2-methyl-1-benzofuran-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to a primary alcohol.
Substitution: Electrophilic aromatic substitution reactions, particularly at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products:
Oxidation: 2-Methyl-7-methoxybenzofuran-4-carboxylic acid.
Reduction: 2-Methyl-7-methoxybenzofuran-4-methanol.
Substitution: Various substituted benzofuran derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
7-methoxy-2-methyl-1-benzofuran-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 7-methoxy-2-methyl-1-benzofuran-4-carbaldehyde is not well-documented. like other benzofuran derivatives, it may interact with various molecular targets and pathways. For instance, benzofurans are known to exhibit biological activities through interactions with enzymes and receptors, leading to effects such as inhibition of microbial growth or modulation of oxidative stress .
Comparación Con Compuestos Similares
2-Acetyl-7-methoxybenzofuran: Similar structure with an acetyl group instead of an aldehyde group.
7-Methoxy-2-acetylbenzofuran: Another derivative with a methoxy group at the 7-position and an acetyl group at the 2-position.
Uniqueness: 7-methoxy-2-methyl-1-benzofuran-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aldehyde group at the 4-position allows for further functionalization, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C11H10O3 |
|---|---|
Peso molecular |
190.19 g/mol |
Nombre IUPAC |
7-methoxy-2-methyl-1-benzofuran-4-carbaldehyde |
InChI |
InChI=1S/C11H10O3/c1-7-5-9-8(6-12)3-4-10(13-2)11(9)14-7/h3-6H,1-2H3 |
Clave InChI |
DXXWUIJGUQBVFS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=CC(=C2O1)OC)C=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
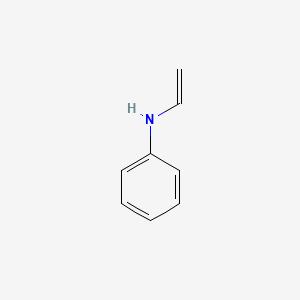

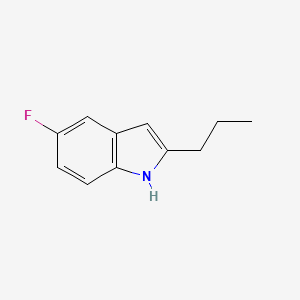
![6'-Isobutoxyspiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B8703643.png)
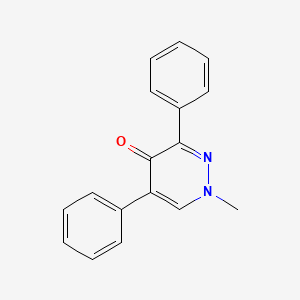
![3-{[1,1'-Biphenyl]-4-yl}-1-phenylpropan-1-one](/img/structure/B8703651.png)

![3-[5-(4-chlorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B8703664.png)
